
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1H-pyrazol-1-yl)ethan-1-one. The reaction is catalyzed by triethylene diamine (DABCO) and carried out in tetrahydrofuran as the solvent . The process involves several steps, including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. The raw materials used are easily available, and the reaction conditions are designed to be rapid, convenient, and environmentally friendly. The final product is obtained through vacuum concentration and recrystallization with ethyl acetate/n-hexane .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Palladium acetate, 1’-binaphthyl-2,2’-bis-diphenylphosphine, and cesium carbonate in ethylene glycol dimethyl ether.
Oxidation Reactions: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in drug synthesis and other applications .
Aplicaciones Científicas De Investigación
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Applied in the development of high-efficiency phosphorescent light-emitting diodes and solar cells.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Erdafitinib, it plays a crucial role in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
- Quinalphos
- Quizalofop-p-ethyl
- Carbadox
- Mequindox
- Olaquindox
- Erdafitinib
Uniqueness
Compared to other quinoxaline derivatives, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands out due to its specific structure, which allows it to be an effective intermediate in drug synthesis.
Propiedades
Fórmula molecular |
C11H7BrN4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
7-bromo-2-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H |
Clave InChI |
AXUNFDSSWQAMRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


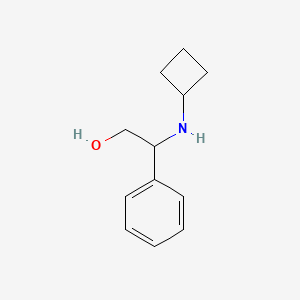
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
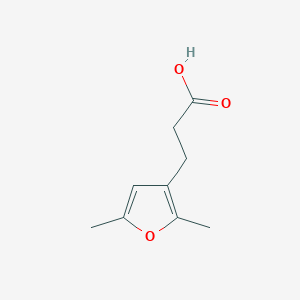
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
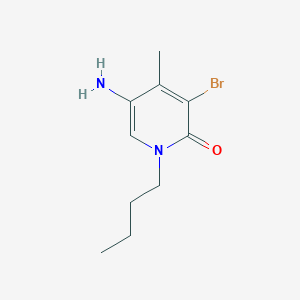


![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
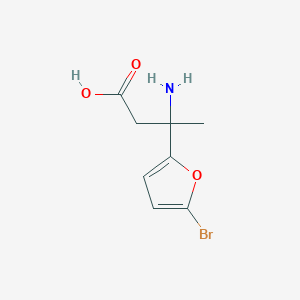
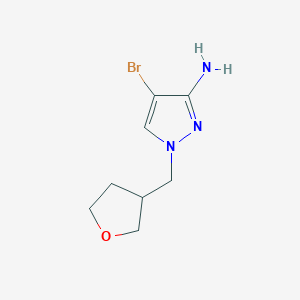
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
